

Solubility of nickel dichromate in organic solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nickel dichromate

Cat. No.: B099472

[Get Quote](#)

An In-depth Technical Guide on the Solubility of **Nickel Dichromate** in Organic Solvents

Disclaimer: Quantitative solubility data for **nickel dichromate** in a comprehensive range of organic solvents is not readily available in publicly accessible scientific literature. This guide provides a framework for researchers, scientists, and drug development professionals by consolidating the known properties of **nickel dichromate**, outlining the theoretical principles governing its solubility, and presenting a detailed experimental protocol for its determination.

Compound Profile: Nickel Dichromate

Nickel dichromate (NiCr_2O_7) is an inorganic compound composed of nickel in its +2 oxidation state and the dichromate anion.^{[1][2]} Understanding its fundamental properties is essential before undertaking any experimental work.

Property	Value	Reference
IUPAC Name	nickel(2+);oxido-(oxido(dioxo)chromio)oxygen-dioxochromium	[1]
CAS Number	15586-38-6	[1] [2] [3]
Molecular Formula	Cr ₂ NiO ₇	[1] [2]
Molar Mass	274.68 g/mol	[1] [2]
Appearance	Red-brown solid (related nickel-chromium compounds)	[4]

Critical Safety and Handling

Nickel dichromate is a hazardous substance and requires stringent safety protocols. The presence of both nickel(II) and hexavalent chromium ions contributes to its toxicity.[\[5\]](#)

Key Hazards:

- Carcinogenicity: May cause cancer by inhalation.[\[1\]](#)
- Mutagenicity: Suspected of causing genetic defects.[\[1\]](#)
- Reproductive Toxicity: May damage the unborn child.[\[1\]](#)
- Sensitization: May cause allergic skin reactions and severe respiratory allergies or asthma symptoms if inhaled.[\[1\]](#)[\[6\]](#)
- Organ Toxicity: Causes damage to organs through prolonged or repeated exposure.[\[6\]](#)

Handling Recommendations:

- Work in a well-ventilated area, preferably within a certified chemical fume hood.[\[7\]](#)
- Use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[\[6\]](#)

- Avoid generating dust.[[7](#)]
- Wash hands thoroughly after handling.[[7](#)]
- Store in a cool, dry, well-ventilated place away from combustible materials.[[7](#)][[8](#)]

Theoretical Principles of Solubility in Organic Solvents

The solubility of an ionic compound like **nickel dichromate** in organic solvents is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[[9](#)] The process depends on the balance between the lattice energy of the salt (energy holding the crystal together) and the solvation energy (energy released when ions are stabilized by solvent molecules).

For **nickel dichromate** to dissolve, the solvent molecules must overcome the strong ionic bonds between the Ni^{2+} and $\text{Cr}_2\text{O}_7^{2-}$ ions.

Table of Expected Solubility Trends in Organic Solvents:

Solvent Class	Representative Solvents	Polarity	Hydrogen Bonding	Expected Solubility Trend	Rationale
Polar Protic	Methanol, Ethanol, Water	High	Donor & Acceptor	Low to Moderate	<p>These solvents can hydrogen bond and have high polarity to solvate ions. However, the strong lattice energy of the salt may limit high solubility.[10]</p>
Polar Aprotic	Acetone, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)	High	Acceptor Only	Low to Moderate	<p>These solvents have strong dipoles that can solvate the nickel cation, but they are less effective at solvating the dichromate anion compared to protic solvents.[11] [12]</p>
Low Polarity	Diethyl Ether, Tetrahydrofuran (THF)	Low	Acceptor Only	Very Low to Insoluble	The low polarity is generally insufficient to

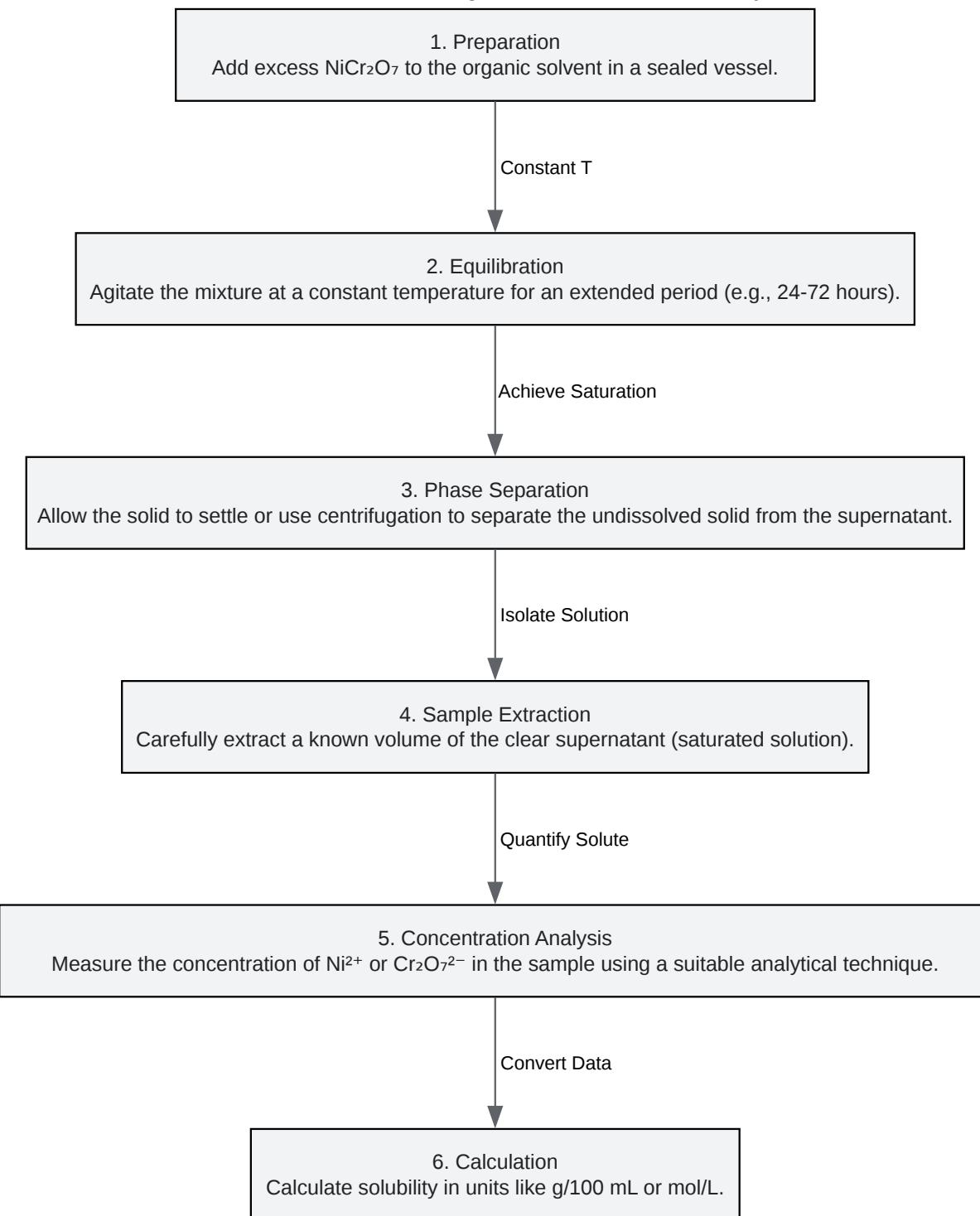
overcome the crystal lattice energy of an ionic salt.^[13]

[14][15]

Nonpolar solvents cannot effectively stabilize the charged ions, making dissolution energetically unfavorable.

[16][17]

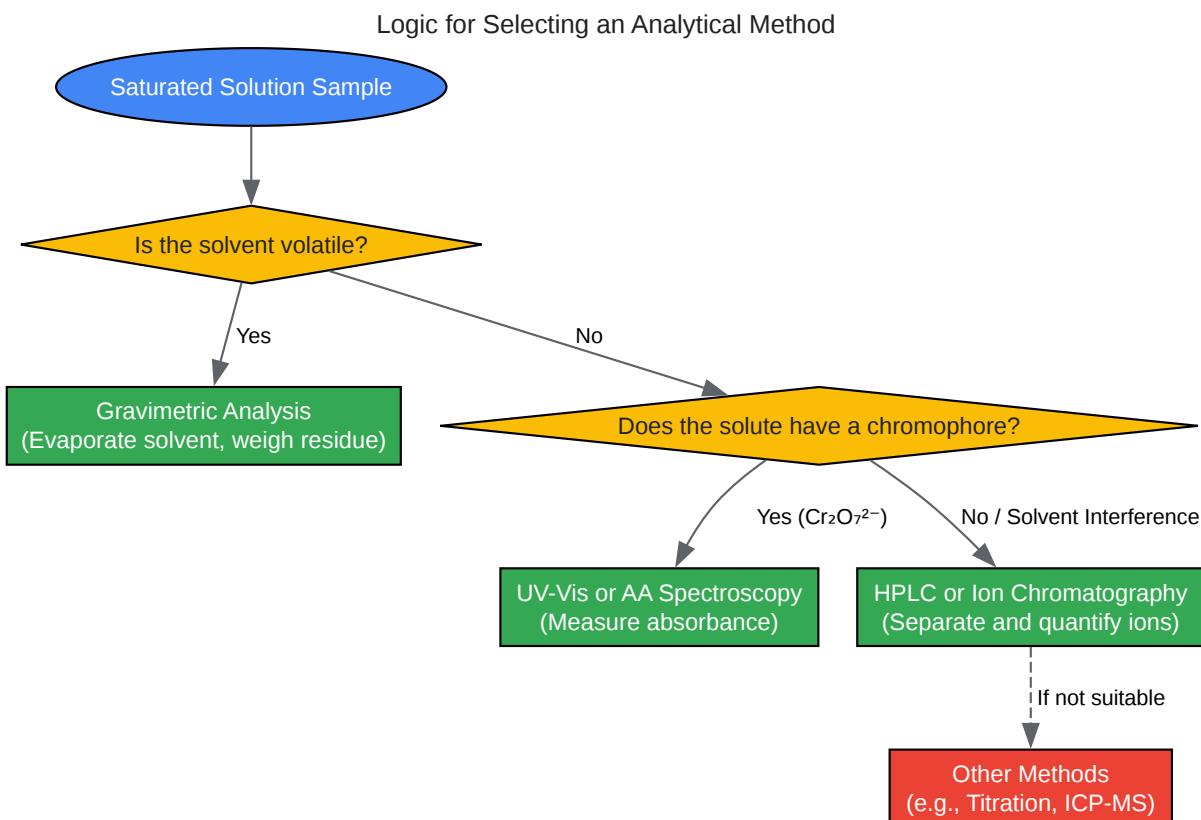
Solvents that can act as ligands may form stable coordination complexes with the nickel(II) ion, enhancing solubility.^[5]


[18][19]

Nonpolar	Hexane, Toluene, Hydrocarbon s	Halogenated Hydrocarbon	None	None	Insoluble	Nonpolar solvents cannot effectively stabilize the charged ions, making dissolution energetically unfavorable.
Coordinating	Pyridine, Ethanolamine		High	Varies	Potentially Higher	Solvents that can act as ligands may form stable coordination complexes with the nickel(II) ion, enhancing solubility. ^[5]

Experimental Protocol for Solubility Determination

A reliable method for determining the solubility of a salt is the equilibrium concentration method.^{[20][21]} This involves creating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.


Workflow for Determining Nickel Dichromate Solubility

[Click to download full resolution via product page](#)

A generalized workflow for the experimental determination of solubility.

Detailed Methodology

- Sample Preparation:
 - To a series of sealed, temperature-controlled vials, add a measured volume (e.g., 10 mL) of the desired organic solvent.
 - Add an excess amount of finely ground **nickel dichromate** to each vial to ensure that a saturated solution can be formed. The presence of undissolved solid is necessary.
- Equilibration:
 - Place the vials in a constant-temperature shaker bath. The temperature must be precisely controlled and recorded.
 - Agitate the samples for a sufficient time to ensure equilibrium is reached (typically 24 to 72 hours). Preliminary experiments can determine the minimum time required to achieve a stable concentration.[\[21\]](#)
- Phase Separation and Sample Extraction:
 - Stop agitation and allow the vials to rest in the temperature bath for several hours to let the excess solid settle.
 - Alternatively, use a centrifuge that is also temperature-controlled to achieve rapid and complete separation of the solid phase.
 - Carefully withdraw a precise volume of the clear supernatant using a calibrated pipette. To avoid collecting solid particles, the pipette tip should be fitted with a filter (e.g., a syringe filter).
- Concentration Analysis:
 - The concentration of the dissolved **nickel dichromate** in the extracted sample must be determined. The choice of analytical method depends on the solvent, expected concentration range, and available instrumentation.

[Click to download full resolution via product page](#)

Decision tree for choosing an appropriate analytical technique.

- Gravimetric Analysis: Suitable for volatile solvents. A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining **nickel dichromate** residue is weighed.[21]
- Spectroscopic Methods: The dichromate ion has a strong absorbance in the UV-Visible range. A calibration curve can be prepared using standards of known concentration to determine the concentration of the unknown sample. Atomic Absorption (AA) spectroscopy could also be used to quantify the nickel concentration.[21]
- Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) or Ion Chromatography (IC) can be used to separate and quantify the dichromate or nickel ions,

respectively. This is particularly useful for complex matrices or very low concentrations.[\[21\]](#) [\[22\]](#)

Conclusion

While published quantitative data on the solubility of **nickel dichromate** in organic solvents is scarce, this guide establishes a robust framework for its experimental determination. The inherent hazards of the compound necessitate rigorous safety precautions. Based on chemical principles, solubility is expected to be minimal in nonpolar solvents and potentially moderate in highly polar or coordinating solvents. The provided experimental workflow, based on the equilibrium concentration method, offers a clear path for researchers to generate the precise data required for their applications in drug development, materials science, or chemical synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Nickel dichromate | Cr₂NiO₇ | CID 85002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. nickel dichromate | 15586-38-6 [chemicalbook.com]
- 4. Nickel(II) chromate - Wikipedia [en.wikipedia.org]
- 5. Nickel dichromate | 15586-38-6 | Benchchem [benchchem.com]
- 6. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 7. louisville.edu [louisville.edu]
- 8. fishersci.com [fishersci.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Norton Ebook Reader [nerd.wwnorton.com]
- 11. researchgate.net [researchgate.net]

- 12. celluloseether.com [celluloseether.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. quora.com [quora.com]
- 16. webhome.auburn.edu [webhome.auburn.edu]
- 17. CH105: Chapter 7 - Alkanes and Halogenated Hydrocarbons - Chemistry [wou.edu]
- 18. researchgate.net [researchgate.net]
- 19. scholarworks.sjsu.edu [scholarworks.sjsu.edu]
- 20. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Solubility of nickel dichromate in organic solvents]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b099472#solubility-of-nickel-dichromate-in-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com